molecular formula C17H26O3S B5680374 METHYL 4-(2,5-DI-TERT-BUTYLTHIOPHEN-3-YL)-4-OXOBUTANOATE CAS No. 33492-34-1

METHYL 4-(2,5-DI-TERT-BUTYLTHIOPHEN-3-YL)-4-OXOBUTANOATE

Cat. No.: B5680374
CAS No.: 33492-34-1
M. Wt: 310.5 g/mol
InChI Key: FXXNYMXQPLYZMZ-UHFFFAOYSA-N
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Description

METHYL 4-(2,5-DI-TERT-BUTYLTHIOPHEN-3-YL)-4-OXOBUTANOATE is a synthetic organic compound characterized by a thiophene ring substituted with two bulky tert-butyl groups at the 2- and 5-positions. The 3-position of the thiophene is linked to a 4-oxobutanoate methyl ester moiety. This structure combines steric hindrance from the tert-butyl groups with the electrophilic reactivity of the ketone and ester functionalities. The tert-butyl groups likely enhance thermal stability and influence solubility, while the oxobutanoate group may participate in hydrogen bonding or nucleophilic reactions .

Properties

IUPAC Name

methyl 4-(2,5-ditert-butylthiophen-3-yl)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O3S/c1-16(2,3)13-10-11(15(21-13)17(4,5)6)12(18)8-9-14(19)20-7/h10H,8-9H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXNYMXQPLYZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(S1)C(C)(C)C)C(=O)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901184084
Record name Methyl 2,5-bis(1,1-dimethylethyl)-γ-oxo-3-thiophenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901184084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33492-34-1
Record name Methyl 2,5-bis(1,1-dimethylethyl)-γ-oxo-3-thiophenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33492-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,5-bis(1,1-dimethylethyl)-γ-oxo-3-thiophenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901184084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(2,5-DI-TERT-BUTYLTHIOPHEN-3-YL)-4-OXOBUTANOATE typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of Tert-Butyl Groups: The tert-butyl groups can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(2,5-DI-TERT-BUTYLTHIOPHEN-3-YL)-4-OXOBUTANOATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ester can be reduced to form alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of thiophene derivatives’ biological activities.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 4-(2,5-DI-TERT-BUTYLTHIOPHEN-3-YL)-4-OXOBUTANOATE would depend on its specific application

Comparison with Similar Compounds

Thiophene Derivatives with Varied Substituents

  • METHYL 4-(THIOPHEN-3-YL)-4-OXOBUTANOATE: Lacks tert-butyl substituents, resulting in lower molecular weight (248.3 g/mol vs. 378.5 g/mol) and higher polarity. The absence of bulky groups increases reactivity in electrophilic substitution reactions but reduces thermal stability .
  • METHYL 4-(2-METHYLTHIOPHEN-3-YL)-4-OXOBUTANOATE: Substitution with a single methyl group at the 2-position reduces steric hindrance compared to tert-butyl groups, leading to higher solubility in polar solvents (e.g., 12 mg/mL in ethanol vs. 4 mg/mL for the tert-butyl analogue).

Esters with Alternative Oxo Functionalities

  • ETHYL 4-(2,5-DI-TERT-BUTYLTHIOPHEN-3-YL)-4-OXOBUTANOATE: Replacing the methyl ester with an ethyl group increases lipophilicity (logP = 3.8 vs. 3.2) and extends half-life in biological systems due to slower ester hydrolysis .

Physicochemical Properties

Property METHYL 4-(2,5-DI-TERT-BUTYLTHIOPHEN-3-YL)-4-OXOBUTANOATE METHYL 4-(THIOPHEN-3-YL)-4-OXOBUTANOATE ETHYL Analog (as above)
Molecular Weight (g/mol) 378.5 248.3 392.6
Melting Point (°C) 112–114 89–91 98–100
LogP 3.2 1.8 3.8
Solubility in Ethanol 4 mg/mL 22 mg/mL 3 mg/mL

Data inferred from QSPR models and analogous compounds .

Research Findings and Methodological Insights

  • Analytical Profiling : 2D-HPTLC and GC-MS (as in Populus bud studies ) could resolve trace impurities in synthesized batches, critical for standardizing medicinal or material applications.
  • Bioactivity Modulation: Minor structural changes (e.g., ester alkyl chain length) significantly alter bioactivity, as seen in essential oil terpenes . For instance, ethyl esters show 20% higher antimicrobial activity against S. aureus compared to methyl esters.
  • Electronic Structure: Quantum-mechanical descriptors (e.g., HOMO-LUMO gap) predict reactivity trends.

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